2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride
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Overview
Description
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride is a chemical compound with the molecular formula C10H9ClF3NO and a molecular weight of 251.63 g/mol . This compound is known for its use in proteomics research and is characterized by the presence of trifluoromethyl and methoxyphenyl groups .
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Scientific Research Applications
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new pharmaceuticals and in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various chemical reactions and modifications of biomolecules .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride include:
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanecarbonimidoyl chloride: Differing by the position of the methoxy group on the phenyl ring.
2,2,2-trifluoro-N-(3-chlorophenyl)ethanecarbonimidoyl chloride: Differing by the substitution of a chlorine atom instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituent groups .
Properties
Molecular Formula |
C9H7ClF3NO |
---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-3-6(5-7)14-8(10)9(11,12)13/h2-5H,1H3 |
InChI Key |
WUVOWVWHUFECNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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